molecular formula C12H24N2 B13272986 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane

1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B13272986
M. Wt: 196.33 g/mol
InChI Key: LWYRLPCNYOFXBR-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable diazacyclic precursor with a pentyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar ring structure but different functional groups.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A spirocyclic compound with additional nitrogen atoms and a dione functionality.

Uniqueness

1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its specific combination of a pentyl group and a diazaspiro nonane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-pentan-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H24N2/c1-3-11(4-2)14-9-5-6-12(14)7-8-13-10-12/h11,13H,3-10H2,1-2H3

InChI Key

LWYRLPCNYOFXBR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCCC12CCNC2

Origin of Product

United States

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